molecular formula C19H21Cl3N2OS B13773646 2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride CAS No. 99711-15-6

2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride

Cat. No.: B13773646
CAS No.: 99711-15-6
M. Wt: 431.8 g/mol
InChI Key: JJGQCMTUYCANDB-UHFFFAOYSA-N
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Description

2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its unique structure, which includes a methoxy group, a chloro group, and a mercaptopropylamino side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 2-methoxy-6-chloroacridine.

    Substitution Reaction: The 9-position of the acridine ring is substituted with a 3-(2-chloroethyl)mercaptopropylamino group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The mercaptopropylamino side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro groups can be reduced to form corresponding amines.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptopropylamino side chain can yield sulfoxides or sulfones, while substitution of the chloro groups can produce various substituted acridines.

Scientific Research Applications

2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its interactions with DNA and potential as a fluorescent probe.

    Medicine: Investigated for its anticancer and antimalarial properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cell death, making it a potential anticancer agent. The mercaptopropylamino side chain may also contribute to its cytotoxic effects by forming reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.

    Quinacrine: An antimalarial drug with similar structural features.

    Acriflavine: Used as an antiseptic and in cancer research.

Uniqueness

2-Methoxy-6-chloro-9-(3-(2-chloroethyl)mercaptopropylamino)acridine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and chloro groups, along with the mercaptopropylamino side chain, differentiates it from other acridine derivatives and enhances its potential as a therapeutic agent.

Properties

CAS No.

99711-15-6

Molecular Formula

C19H21Cl3N2OS

Molecular Weight

431.8 g/mol

IUPAC Name

3-(2-chloroethylsulfanyl)propyl-(6-chloro-2-methoxyacridin-9-yl)azanium;chloride

InChI

InChI=1S/C19H20Cl2N2OS.ClH/c1-24-14-4-6-17-16(12-14)19(22-8-2-9-25-10-7-20)15-5-3-13(21)11-18(15)23-17;/h3-6,11-12H,2,7-10H2,1H3,(H,22,23);1H

InChI Key

JJGQCMTUYCANDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)[NH2+]CCCSCCCl.[Cl-]

Origin of Product

United States

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